molecular formula C16H17D4Cl2N3O2 B1149951 Bendamustine D4

Bendamustine D4

カタログ番号 B1149951
分子量: 362.29
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bendamustine D4 is the deuterium labeled Bendamustine(SDX-105), which is an alkylating agent.

科学的研究の応用

Synthesis and Development

  • Facile Synthesis of Bendamustine D4 : An efficient and straightforward method for synthesizing [D6] bendamustine hydrochloride, a stable isotope-labeled form of bendamustine, has been developed. This synthesis used DCl as a catalyst and D2O as a deuterium source, achieving high deuterium incorporation (Liu, Qin, & Zhang, 2018).

Mechanisms of Action

  • Unique Cytotoxic Features : Bendamustine displays a unique pattern of cytotoxicity and mechanistic features distinct from other DNA-alkylating agents. Its actions include activation of DNA-damage stress response, apoptosis induction, mitotic checkpoint inhibition, and inducing mitotic catastrophe (Leoni et al., 2008).
  • Combination Therapy Rationales : As an alkylating agent with both alkylating and antimetabolic properties, bendamustine has been suggested for use in combination therapies. Its multiple actions and cell cycle effects support this approach, highlighting the importance of drug administration sequence in combination regimens (Gandhi, 2002).

Cytotoxic Efficacy

  • Efficacy in Leukemia and Breast Cancer Cell Lines : Bendamustine has been characterized for its cytotoxic and apoptotic activity in leukemia and breast cancer cell lines, displaying a specific spectrum of activity and low clastogenicity. This suggests bendamustine might not be a typical alkylating agent, possibly exerting an additional mode of action as a purine antimetabolite (Konstantinov et al., 2002).

Enhanced Stability and Efficacy

  • PEGylated Nano-Architectural Approach : A study aimed at enhancing the stability and efficacy of bendamustine via a co-polymeric PEG-PLGA nanoparticulate approach showed improved drug stability, less toxicity, and higher effectiveness against various cancer cells (Khan et al., 2016).

Metabolism and Pharmacokinetics

  • Metabolic Profile in Rat Urine and Bile : An investigation into the metabolic fate of bendamustine in vivo showed major pathways including oxidative/hydrolytic dehalogenation, oxidation, carboxylic acid formation, N-dealkylation, and conjugation processes (Chovan et al., 2007).
  • Pharmacokinetic and Pharmacodynamic Profile : Bendamustine's pharmacokinetic profile reveals rapid hydrolysis to inactive metabolites, with a triphasic elimination process. No significant effect of age, race, and sex on systemic exposure was observed, indicating a broad applicability across different patient demographics (Darwish et al., 2015).

Immunomodulatory Effects

  • Immunomodulatory Effects in Hematopoietic Cell Transplantation : Recent studies have revealed the immunomodulatory properties of bendamustine in the context of hematopoietic cell transplantation. This includes reduced graft-versus-host disease and enhanced graft-versus-leukemia effects, with significant changes in key immunological cell populations (Stokes et al., 2021).

特性

分子式

C16H17D4Cl2N3O2

分子量

362.29

IUPAC名

4-[5-[2-chloroethyl-(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid

InChI

InChI=1S/C16H21Cl2N3O2/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23/h5-6,11H,2-4,7-10H2,1H3,(H,22,23)/i7D2,9D2

SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。